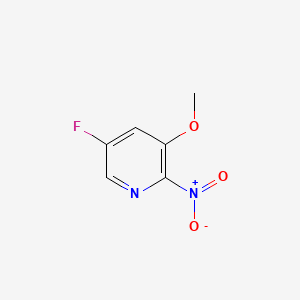
5-Fluoro-3-methoxy-2-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-methoxy-2-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of 5-Fluoro-3-methoxy-2-nitropyridine involves a reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular formula of 5-Fluoro-3-methoxy-2-nitropyridine is C6H5FN2O3 . The InChI code is 1S/C6H5FN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 .Chemical Reactions Analysis
The reaction mechanism of 5-Fluoro-3-methoxy-2-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-3-methoxy-2-nitropyridine is 172.11 g/mol . It has a topological polar surface area of 67.9 Ų .Scientific Research Applications
Pharmaceutical Intermediate
“5-Fluoro-3-methoxy-2-nitropyridine” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients.
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in the synthesis of these compounds .
Development of Fluorinated Medicinal and Agrochemical Candidates
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products and pharmaceuticals with improved physical, biological, and environmental properties . “5-Fluoro-3-methoxy-2-nitropyridine” could be used in the development of such fluorinated chemicals .
Preparation of 18 F-substituted Pyridines
18 F-substituted pyridines present a special interest as potential imaging agents for various biological applications . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in the synthesis of these compounds .
Synthesis of 2-substituted-5-nitro-pyridines
From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in similar reactions .
Substitution Reactions
3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method . “5-Fluoro-3-methoxy-2-nitropyridine” could potentially be used in similar substitution reactions .
Safety and Hazards
While specific safety and hazards information for 5-Fluoro-3-methoxy-2-nitropyridine was not found, it is generally recommended to wear approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection when handling similar compounds .
Relevant Papers Several papers were found that discuss the synthesis and application of fluorinated pyridines . These papers provide valuable insights into the synthesis methods, applications, and future directions of fluorinated pyridines, including 5-Fluoro-3-methoxy-2-nitropyridine.
Mechanism of Action
Target of Action
Nitropyridines are known to participate in various chemical reactions . More research is needed to identify the specific targets of this compound.
Mode of Action
Nitropyridines are known to undergo various chemical reactions . For instance, it has been proposed that under basic conditions, certain compounds undergo heterolytic C-H bond cleavage to form a carbene, which then eliminates F¯ to give a cation .
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions . More research is needed to elucidate the specific biochemical pathways affected by this compound.
Pharmacokinetics
The compound has a molecular weight of 17212 , which may influence its bioavailability.
Action Environment
It is known that the compound is a pale-yellow to yellow-brown solid , which may suggest some degree of stability under normal environmental conditions.
properties
IUPAC Name |
5-fluoro-3-methoxy-2-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJARUJRAFCDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B595188.png)



![(1H-Pyrrolo[2,3-c]pyridin-4-yl)boronic acid](/img/structure/B595194.png)
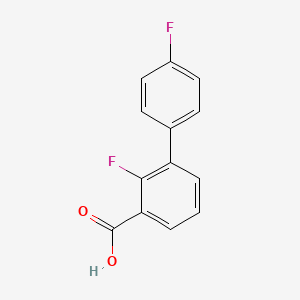

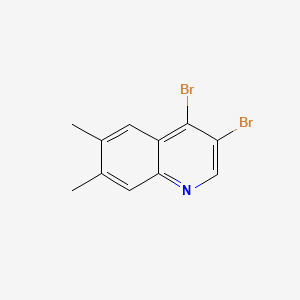

![7-chloro-2-ethyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B595202.png)

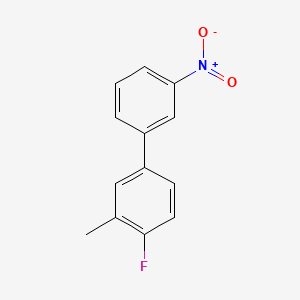
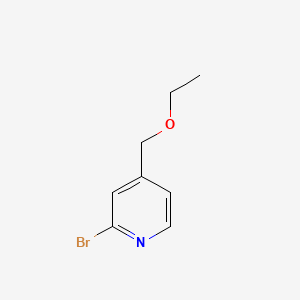
![Benzo[d]thiazole-4-carbaldehyde](/img/structure/B595210.png)